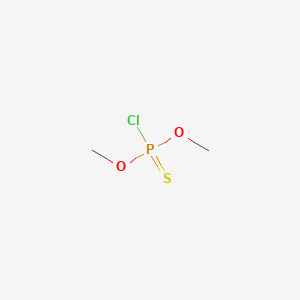

Dimethyl chlorothiophosphate

Description

Properties

IUPAC Name |

chloro-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBJRFNXPUCPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO2PS | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027486 | |

| Record name | Dimethyl chlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl chlorothiophosphate is a colorless to light amber liquid. Used as a chemical intermediate for insecticides, pesticides, and fungicides; oil and gasoline additives; plasticizers; corrosion inhibitors; flame retardants; and flotation agents. Not registered as a pesticide in the U.S. (EPA, 1998) | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

151 to 153 °F at 16 mmHg (EPA, 1998) | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.32 at 77 °F (EPA, 1998) - Denser than water; will sink | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2524-03-0 | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl chlorothiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phosphorochloridothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl chlorothiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridothioic acid, O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl chlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dimethyl phosphorochloridothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHOSPHOROCHLORODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D5OSC5UN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethyl Chlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl chlorothiophosphate (CAS No. 2524-03-0), also known as O,O-dimethyl phosphorochloridothioate, is a key intermediate in the synthesis of a variety of organophosphorus compounds.[1][2] It serves as a precursor for insecticides, pesticides, fungicides, as well as oil and gasoline additives, plasticizers, corrosion inhibitors, and flame retardants.[1][2][3] Given its utility and hazardous nature, a thorough understanding of its physical properties is essential for safe handling, process design, and regulatory compliance in a research and development setting. This guide provides a detailed overview of the core physical characteristics of this compound, outlines standard experimental methodologies for their determination, and presents a logical workflow for one such determination.

Core Physical and Chemical Properties

The physical properties of this compound have been determined through various experimental and computational methods. It is typically a colorless to light amber or light yellow liquid with a characteristic stench.[3][4] It is a combustible liquid that is sensitive to moisture and decomposes in water.[3][4][5]

Data Presentation: Physical Property Values

The following table summarizes the key quantitative physical properties of this compound, compiled from multiple sources for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₂H₆ClO₂PS | - | [3][6] |

| Molecular Weight | 160.56 g/mol | - | [1][3][6] |

| Boiling Point | 66-67 °C | at 16 mmHg | [2][4][5] |

| 151-153 °F | at 16 mmHg | [1][7] | |

| Density | 1.322 g/mL | at 25 °C | [2][3][8] |

| 1.320 g/cm³ | - | [5] | |

| 1.3414 g/cm³ | at 0 °C | [3] | |

| Refractive Index | n20/D 1.482 | at 20 °C | [2][3][8] |

| Vapor Pressure | 0.9 mmHg | at 20 °C | [5] |

| 0.67 psi | at 20 °C | [2][8] | |

| 4 mmHg | at 40 °C | [4] | |

| Vapor Density | 5.54 | (Air = 1.0) | [4][5][9] |

| Flash Point | 105 °C (221 °F) | - | [3][6] |

| 72 °C (161.6 °F) | - | [5] | |

| Solubility | Decomposes in water; Insoluble | Chloroform (Sparingly), Methanol (Slightly) | [2][3][5] |

| Melting Point | No data available | - | [5][9] |

Experimental Protocols for Property Determination

The determination of the physical properties of a chemical compound like this compound relies on established laboratory techniques. The following are detailed methodologies for key experiments.

Determination of Boiling Point at Reduced Pressure

Given that many organophosphorus compounds can decompose at higher temperatures, determining the boiling point under reduced pressure (vacuum distillation) is a standard and necessary procedure.

-

Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.

-

Apparatus: A distillation apparatus including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump connected via a manometer. A capillary tube sealed at one end is also required.

-

Procedure:

-

A small sample (a few mL) of this compound is placed into the round-bottom flask along with a boiling chip.

-

The apparatus is assembled securely, ensuring all joints are properly sealed to maintain a vacuum. The thermometer bulb should be positioned so that its top is level with the side arm leading to the condenser.

-

A fine capillary tube (sealed at one end) is placed into the distillation flask, open end down.

-

The vacuum pump is turned on, and the system pressure is slowly reduced to the desired level (e.g., 16 mmHg) as measured by the manometer.

-

The flask is gently heated using a heating mantle.

-

The sample is observed. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The boiling point is the temperature at which, upon very slight cooling, the stream of bubbles just ceases and the liquid begins to enter the capillary tube. This temperature is recorded along with the precise pressure from the manometer.

-

Determination of Density using a Pycnometer

-

Objective: To accurately measure the mass of a known volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, the stopper is inserted, and any excess water is wiped from the outside.

-

The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, thoroughly dried, and filled with this compound.

-

The same process of thermal equilibration in the water bath is repeated. The volume is adjusted, the outside is dried, and it is weighed again (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Determination of Refractive Index using an Abbe Refractometer

-

Objective: To measure the extent to which light is bent when it passes through the liquid sample.

-

Apparatus: An Abbe refractometer, a constant temperature water circulator, a light source (typically a sodium lamp for the D-line, 589 nm), and a dropper.

-

Procedure:

-

The refractometer is turned on, and the constant temperature circulator is set to the desired temperature (e.g., 20 °C) and allowed to stabilize.

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and locked. The light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark boundary. The dispersion compensator is adjusted to sharpen the boundary line and eliminate any color fringe.

-

The fine adjustment is used to center the boundary line precisely on the crosshairs in the eyepiece.

-

The refractive index value is read from the instrument's scale.

-

Mandatory Visualizations

Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound under reduced pressure.

Caption: Workflow for Reduced Pressure Boiling Point Measurement.

References

- 1. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2524-03-0 [m.chemicalbook.com]

- 3. abdurrahmanince.net [abdurrahmanince.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 2524-03-0 | FD34694 [biosynth.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | 2524-03-0 [amp.chemicalbook.com]

- 9. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Dimethyl Chlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl chlorothiophosphate (DMCTP), with the chemical formula C₂H₆ClO₂PS, is a key organophosphorus intermediate in the synthesis of a variety of commercially significant compounds, including insecticides, pesticides, and flame retardants.[1][2][3][4] A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, understanding its mechanism of action in various applications, and for the rational design of new derivatives with tailored properties. This guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of this compound, supported by computational data and detailed experimental protocols.

Chemical Structure and Bonding

The molecular structure of this compound consists of a central phosphorus atom bonded to a chlorine atom, a sulfur atom (in a thiono P=S double bond), and two methoxy (B1213986) groups (-OCH₃). The phosphorus atom is in a tetrahedral geometry.

Molecular Geometry

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P=S | 1.895 | - | - |

| P-Cl | 2.045 | - | - |

| P-O | 1.580 | - | - |

| O-C | 1.450 | - | - |

| C-H | 1.090 | - | - |

| S=P-Cl | - | 115.0 | - |

| S=P-O | - | 118.0 | - |

| Cl-P-O | - | 102.0 | - |

| O-P-O | - | 100.0 | - |

| P-O-C | - | 120.0 | - |

| O-C-H | - | 109.5 | - |

| H-C-H | - | 109.5 | - |

| Cl-P-O-C | - | - | ±175.0 |

| S=P-O-C | - | - | ±60.0 |

Note: These values are representative and would be obtained from DFT calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and identification of this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure and bonding. A combination of experimental measurements and computational analysis allows for a detailed assignment of the observed spectral bands.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2950 | ν(C-H) | Asymmetric and symmetric C-H stretching |

| ~1450 | δ(CH₃) | Asymmetric and symmetric CH₃ deformation |

| ~1180 | ν(P-O-C) | Asymmetric P-O-C stretching |

| ~1030 | ν(P-O-C) | Symmetric P-O-C stretching |

| ~830 | ρ(CH₃) | CH₃ rocking |

| ~700 | ν(P=S) | P=S stretching |

| ~550 | ν(P-Cl) | P-Cl stretching |

| ~450 | δ(O-P-O) | O-P-O bending |

| ~350 | δ(Cl-P-S) | Cl-P-S bending |

Note: These are representative frequencies and would be obtained from DFT frequency calculations. Experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 3: Calculated NMR Chemical Shifts and Coupling Constants for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H (in -OCH₃) | ~3.8 | Doublet | ³J(P-H) ≈ 14 |

| ¹³C (in -OCH₃) | ~54 | Doublet | ²J(P-C) ≈ 6 |

| ³¹P | ~70 | Singlet | - |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. These are predicted values; experimental values depend on the solvent and other conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiophosphoryl chloride (PSCl₃) with methanol.[1]

Workflow for the Synthesis of this compound

Caption: A typical laboratory workflow for the synthesis and purification of this compound.

Detailed Methodology:

-

Reaction Setup: A solution of thiophosphoryl chloride in an inert solvent (e.g., dichloromethane) is cooled to 0-5 °C in a reaction vessel equipped with a dropping funnel and a nitrogen inlet.

-

Addition of Methanol: Methanol is added dropwise to the stirred solution of thiophosphoryl chloride. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is carefully poured into ice-water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Characterization Methods

Logical Flow for Computational Analysis

Caption: Logical workflow for the computational analysis of this compound.

Methodology:

-

Structure Building: An initial 3D structure of this compound is built using a molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized using a DFT method, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies and modes.

-

NMR Calculation: NMR chemical shifts and coupling constants are calculated using a suitable method, such as the Gauge-Including Atomic Orbital (GIAO) method, at a similar level of theory.

-

Data Analysis: The calculated bond lengths, bond angles, dihedral angles, vibrational frequencies, and NMR parameters are extracted from the output files for analysis and comparison with any available experimental data.

-

Infrared (IR) Spectroscopy: A sample of purified this compound is analyzed using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in an appropriate solvent (e.g., CCl₄).

-

Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer, with the sample in a glass capillary tube. A laser of a specific wavelength is used to excite the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard (e.g., TMS) is added.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound, a compound of significant industrial importance. Through the integration of computational modeling and established experimental protocols, a comprehensive understanding of its molecular geometry and spectroscopic properties has been presented. The data and methodologies outlined herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further research and application of this versatile chemical intermediate.

References

- 1. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 2. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride - Google Patents [patents.google.com]

O,O-Dimethyl phosphorochloridothioate IUPAC nomenclature and synonyms

This technical guide provides a comprehensive overview of O,O-Dimethyl phosphorochloridothioate, a key intermediate in the synthesis of various organophosphorus compounds. The document details its nomenclature, chemical properties, and a detailed experimental protocol for its synthesis, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nomenclature and Synonyms

The nomenclature of organophosphorus compounds can be complex. O,O-Dimethyl phosphorochloridothioate is the commonly accepted name for the chemical entity with the CAS number 2524-03-0.[1][2] Its systematic IUPAC name is chloro-dimethoxy-sulfanylidene-λ5-phosphane.[3]

Due to various naming conventions, this compound is known by a multitude of synonyms. This extensive list of synonyms is crucial for researchers to identify the compound across different databases and publications.

Table 1: Synonyms for O,O-Dimethyl phosphorochloridothioate

| Synonym | Reference |

| Dimethyl chlorothiophosphate | [2][3][4] |

| Dimethyl thiophosphoryl chloride | [2][5] |

| O,O-Dimethyl chlorothionophosphate | [3] |

| O,O-Dimethyl phosphorochlorothioate | [3] |

| Phosphorochloridothioic acid, O,O-dimethyl ester | [3] |

| Dimethoxythiophosphonyl chloride | [2] |

| Methyl PCT | [3] |

| DMPCT | [4] |

| Dimethylchlorothiophosphate | [4] |

| Chlorodimethoxyphosphine sulfide | [3] |

| Dimethylchlorthiofosfat | [3] |

| Dimethyl chlorothiophosphonate | [3] |

| Dimethyl phosphorochlorothioate | [3] |

| Dimethyl thiophosphorochloridate | [3] |

| Dimethyl thionophosphorochloridate | [3] |

Chemical and Physical Properties

O,O-Dimethyl phosphorochloridothioate is a colorless to light amber liquid with a characteristic stench.[2] It is a crucial intermediate for the production of insecticides, pesticides, fungicides, oil and gasoline additives, plasticizers, corrosion inhibitors, flame retardants, and flotation agents.[2][6]

Table 2: Physical and Chemical Properties of O,O-Dimethyl phosphorochloridothioate

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆ClO₂PS | [2][7] |

| Molecular Weight | 160.56 g/mol | [2][3] |

| CAS Number | 2524-03-0 | [1][2] |

| EINECS Number | 219-754-9 | [2] |

| Appearance | Colorless to light amber liquid with a stench | [2] |

| Boiling Point | 66-67 °C at 16 mmHg | [3] |

| Density | 1.32 g/cm³ at 25 °C (77 °F) | [3] |

| Solubility in Water | Decomposes | [2] |

| Flash Point | 105 °C (221 °F) | [2] |

| UN Number | 2267 | [3] |

| Hazard Class | 6.1 (Poisonous) | [3] |

| Packing Group | II | [3] |

Synthesis of O,O-Dimethyl Phosphorochloridothioate

The synthesis of O,O-Dimethyl phosphorochloridothioate is a multi-step process that starts from basic raw materials. The following protocol is a detailed methodology for its preparation, compiled from various patented industrial processes.

Experimental Protocol

Step 1: Synthesis of Thiophosphoryl Chloride (PSCl₃)

-

In a suitable reactor, react phosphorus trichloride (B1173362) (PCl₃) with sulfur. This reaction is typically catalyzed.

-

The product, thiophosphoryl chloride (PSCl₃), is then purified, often by distillation, to be used in the subsequent step.

Step 2: Synthesis of O-Methyl Phosphorodichloridothioate

-

The purified thiophosphoryl chloride from Step 1 is reacted with methanol (B129727) (CH₃OH).

-

This reaction is carried out at a low temperature, typically between -10°C and 0°C, to control the reaction rate and selectivity.

-

The reaction yields O-methyl phosphorodichloridothioate.

Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate

-

The O-methyl phosphorodichloridothioate obtained in Step 2 is then reacted with a methylating agent in the presence of a base. A common method involves using a solution of sodium hydroxide (B78521) in methanol (methyl lye).

-

This reaction is also conducted at a controlled low temperature, generally between -10°C and 0°C.

-

The final product, O,O-Dimethyl phosphorochloridothioate, is typically formed in an organic solvent layer (e.g., CH₂Cl₂) and can be separated and purified.

This synthesis is a key industrial process for producing a versatile chemical intermediate.

Visualizing the Synthesis Pathway

The logical relationship in the synthesis of O,O-Dimethyl phosphorochloridothioate is a linear workflow. The following diagram, generated using the DOT language, illustrates this multi-step chemical process.

Caption: Synthesis workflow for O,O-Dimethyl phosphorochloridothioate.

Further Applications and Safety Considerations

O,O-Dimethyl phosphorochloridothioate is a precursor to a wide range of commercially important pesticides and insecticides, including methamidophos (B33315) and acephate.[8] Its reactivity makes it a versatile building block in organophosphorus chemistry.

It is important to note that O,O-Dimethyl phosphorochloridothioate is a toxic and corrosive substance.[5] It can cause severe skin and eye irritation and is harmful if swallowed, inhaled, or absorbed through the skin. Proper personal protective equipment and handling procedures are mandatory when working with this chemical. It is also incompatible with strong bases, oxidizing agents, and water, with which it can react vigorously.[2] Researchers and professionals must consult the relevant safety data sheets (SDS) before handling this compound.

References

- 1. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]

- 2. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 6. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]

- 7. O,S-dimethyl thiophosphoryl chloride, preparation and uses thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to Dimethyl Chlorothiophosphate (CAS No. 2524-03-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Dimethyl chlorothiophosphate (CAS No. 2524-03-0), a key organophosphate intermediate. It covers its chemical and physical properties, synthesis and reactivity, applications, toxicological profile, and analytical methods, presenting quantitative data in structured tables and detailing experimental protocols.

Chapter 1: Chemical and Physical Properties

This compound, also known as O,O-dimethyl phosphorochloridothioate, is a colorless to light amber combustible liquid characterized by a strong stench.[1][2][3] It serves primarily as a reactive intermediate in the synthesis of a variety of commercial chemicals.[3][4]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2524-03-0[1][5][6] |

| IUPAC Name | O,O-Dimethyl phosphorochloridothioate[5] |

| Synonyms | Dimethyl thiophosphoryl chloride, DMPCT, Methyl PCT[1][2][7] |

| Molecular Formula | C2H6ClO2PS[1][5][8] |

| Molecular Weight | 160.56 g/mol [1][2][8] |

| SMILES | COP(=S)(OC)Cl[2][8] |

| InChIKey | XFBJRFNXPUCPKU-UHFFFAOYSA-N[2][9][10] |

| EC Number | 219-754-9[1][5] |

| UN Number | 2267[5] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless to light amber liquid with a stench | [1][2][3] |

| Boiling Point | 66-67 °C at 16 mmHg | [1][3] |

| Density | 1.322 g/mL at 25 °C | [1][3] |

| Vapor Pressure | 0.67 psi (46.2 hPa) at 20 °C | [1][3] |

| Refractive Index | n20/D 1.482 | [1][3] |

| Flash Point | 105 °C (221 °F) | [1][3][8] |

| Water Solubility | Decomposes / Insoluble | [1][3] |

| Solvent Solubility | Chloroform (Sparingly), Methanol (B129727) (Slightly) | [3] |

| Stability | Moisture sensitive; stable under normal conditions but undergoes autocatalytic decomposition above 120 °C. | [1] |

Chapter 2: Synthesis and Reactivity

Synthesis

The industrial preparation of this compound is typically a multi-step process. A common route involves the initial formation of thiophosphoryl chloride, which is then sequentially reacted with methanol to produce the target diester.[11][12] This process is a critical step in the synthesis of organophosphate pesticides like acephate.[11]

The following is a representative protocol generalized from patent literature.[11][12] Warning: This synthesis involves highly toxic and reactive materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.

-

Step 1: Preparation of O-methyl phosphorodichloridothioate (Monoester). Thiophosphoryl chloride (PSCl3) is charged into a cooled reactor maintained at -10 to 0 °C. Methanol (approximately 1 molar equivalent) is added slowly while maintaining the low temperature. The reaction is typically allowed to proceed for 1 to 5 hours. By-product HCl gas is scrubbed or neutralized. The resulting monoester phase is separated from any aqueous washes.[11][12]

-

Step 2: Preparation of O,O-dimethyl phosphorochloridothioate (Diester). The monoester is dissolved in an appropriate solvent (e.g., dichloromethane). The solution is cooled to -5 to 5 °C. A pre-mixed solution of methanol (approx. 1.1 eq) and sodium hydroxide (B78521) (approx. 1.1 eq) is added slowly, ensuring the temperature remains stable. The reaction is monitored by gas chromatography until the monoester concentration is below 0.5%.[12]

-

Step 3: Work-up and Isolation. After the reaction is complete, stirring is stopped, and the organic and aqueous phases are allowed to separate. The organic phase, containing the desired this compound product, is collected. The solvent can be removed under reduced pressure if the neat product is required. The product is typically obtained in 85-95% yield and >94% purity.[12]

Chemical Reactivity

This compound's utility as a synthetic intermediate is derived from its inherent reactivity.

-

Incompatibilities: It is incompatible with moisture, water, strong bases, and strong oxidizing agents.[1]

-

Hydrolysis: The compound reacts with water or moist air, hydrolyzing to liberate acidic gases which can generate flammable hydrogen gas upon contact with metal surfaces.[1][2]

-

Reaction with Reductants: In the presence of strong reducing agents, such as hydrides, it is susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas.[2][3][4]

-

Oxidation: Partial oxidation may lead to the release of toxic phosphorus oxides.[2][3][4]

-

Thermal Decomposition: When heated to decomposition, it emits highly toxic fumes containing chlorine, sulfur oxides, and phosphorus oxides.[1][3][4]

Chapter 3: Applications

The primary application of this compound is as a chemical intermediate.[5] It is not registered for use as a pesticide in the United States itself.[2]

-

Pesticide Synthesis: It is a crucial building block in the manufacture of organophosphate insecticides, pesticides, and fungicides.[2][3][4]

-

Industrial Chemicals: It is used in the production of oil and gasoline additives, plasticizers, corrosion inhibitors, flame retardants, and flotation agents.[1][2][3][4]

-

Research Applications: In a more specialized context, it has been used as a template molecule for the preparation of polyclonal antibodies for research purposes.[8]

Chapter 4: Toxicological Profile and Safety

This compound is classified as a toxic and corrosive substance, posing significant health risks upon exposure.[5][7]

Mechanism of Toxicity: Cholinesterase Inhibition

Like many organophosphates, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE).[4][13] AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). By irreversibly binding to the active site of AChE, the compound prevents this breakdown, leading to an accumulation of acetylcholine at nerve synapses. This results in overstimulation of the nervous system, causing a range of acute symptoms.[4][13]

Quantitative Toxicity Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 540 mg/kg | [14] |

| LC50 | Rat | Inhalation | 340 mg/m³ / 4 hours | [14] |

| LC50 | Mouse | Inhalation | 320 mg/m³ / 2 hours | [3] |

Health Hazards and First Aid

-

Inhalation: May be fatal if inhaled.[1][7] Causes severe chemical burns to the respiratory tract, leading to symptoms like coughing, wheezing, shortness of breath, and potentially fatal pulmonary edema.[1][7]

-

Skin Contact: Harmful if absorbed through the skin.[1][7] Causes severe skin burns and can lead to systemic poisoning.[1][7]

-

Eye Contact: Causes severe eye burns, conjunctivitis, and potential corneal inflammation.[1][7]

-

Ingestion: Harmful if swallowed.[1][7] Causes burns to the gastrointestinal tract and may lead to systemic effects similar to inhalation.[1]

-

First Aid: In case of any exposure, immediate medical attention is critical.[1] For skin/eye contact, flush with copious amounts of water for at least 30 minutes.[1] For inhalation, move the victim to fresh air and provide oxygen if breathing is difficult.[1] Do not induce vomiting if ingested.[1]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[1] Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[1] All metal containers should be grounded and bonded.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed and store protected from moisture, preferably under a nitrogen atmosphere.[1]

Chapter 5: Analytical Methods

The analysis of this compound typically involves chromatographic techniques to ensure purity and quantify its presence in various matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and effective method.[2][15]

The following is a representative protocol for the analysis of this compound. Instrument conditions may need to be optimized.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate (B1210297) or chloroform. Create a series of calibration standards by serial dilution of the stock solution. Dilute the unknown sample to fall within the calibration range.

-

Instrumentation: Use a Gas Chromatograph equipped with a capillary column (e.g., a 50m SP2100 or similar) and coupled to a Mass Spectrometer.[15]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Scan Range: m/z 40-200.

-

-

Data Analysis: Identify the this compound peak by its retention time and characteristic mass spectrum (looking for the molecular ion at m/z 160 and key fragments).[2] Quantify the amount in the sample by comparing its peak area to the calibration curve generated from the standards.

Chapter 6: Spectral Data Summary

Comprehensive spectral data for this compound is available in public and commercial databases, which is crucial for its identification and characterization.

-

Mass Spectrometry (MS): GC-MS data shows characteristic fragmentation patterns, with a molecular ion peak corresponding to its molecular weight (m/z 160).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to P=S, P-O-C, and C-H bonds.[2][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the two equivalent methoxy (B1213986) (-OCH₃) groups.[2][10]

-

¹³C NMR: The carbon NMR spectrum will show a single resonance corresponding to the carbon atoms of the methoxy groups.[2][9]

-

References

- 1. abdurrahmanince.net [abdurrahmanince.net]

- 2. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2524-03-0 [m.chemicalbook.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pschemicals.com [pschemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | 2524-03-0 | FD34694 [biosynth.com]

- 9. This compound(2524-03-0) 13C NMR spectrum [chemicalbook.com]

- 10. This compound(2524-03-0) 1H NMR [m.chemicalbook.com]

- 11. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]

- 12. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Phosphorochloridothioic acid, O,O-dimethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Laboratory Synthesis of Dimethyl Chlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for the laboratory preparation of dimethyl chlorothiophosphate ((CH₃O)₂P(S)Cl), a key intermediate in the production of various pesticides and pharmaceuticals. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the most common synthetic methodologies.

Synthesis from Thiophosphoryl Chloride

The most prevalent and well-documented laboratory and industrial synthesis of this compound begins with thiophosphoryl chloride (PSCl₃). The process is a two-step nucleophilic substitution reaction using methanol (B129727).

Reaction Pathway

The overall reaction proceeds as follows:

Step 1: Formation of O-Methyl Phosphorodichloridothioate

Thiophosphoryl chloride is reacted with one equivalent of methanol to produce the intermediate, O-methyl phosphorodichloridothioate.

PSCl₃ + CH₃OH → CH₃OP(S)Cl₂ + HCl

Step 2: Formation of O,O-Dimethyl Chlorothiophosphate

The intermediate is then reacted with a second equivalent of methanol in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion, yielding the final product.

CH₃OP(S)Cl₂ + CH₃OH + Base → (CH₃O)₂P(S)Cl + Base·HCl

Logical Relationship of the Synthesis Pathway

An In-Depth Technical Guide to the Key Spectral Data of Dimethyl Chlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Dimethyl chlorothiophosphate (CAS No: 2524-03-0). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J_PH) Hz | Solvent | Assignment |

| 3.907[1][2] | Doublet | 16.0[1][2] | CDCl₃ | -OCH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| ~54-55 | CDCl₃ | -OCH₃ |

Note: The specific chemical shift for the methoxy (B1213986) carbons is estimated based on typical values for similar organophosphorus compounds.

³¹P NMR Data

| Chemical Shift (δ) ppm | Solvent | Reference |

| ~68-72 | Not Specified | 85% H₃PO₄ |

Note: The ³¹P chemical shift is an approximate value based on the typical range for thiophosphoryl chlorides.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (methoxy) |

| ~1450 | Medium | C-H bend (methoxy) |

| ~1030 | Strong | P-O-C stretch |

| ~830 | Strong | P=S stretch |

| ~550 | Strong | P-Cl stretch |

Note: These are characteristic absorption bands for this compound. Precise values can be found in the referenced spectra.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%)[1] | Proposed Fragment Ion |

| 160 | 100.0 | [M]⁺ (C₂H₆ClO₂PS)⁺ |

| 162 | 37.8 | [M+2]⁺ (³⁷Cl isotope) |

| 130 | 92.4 | [M - CH₂O]⁺ |

| 125 | 48.6 | [M - Cl]⁺ |

| 99 | 33.0 | [P(S)(OCH₃)₂]⁺ |

| 97 | 99.9 | [ClP(S)O]⁺ |

| 63 | 23.7 | [PO₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR Spectroscopy of this compound

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher is used.

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired with proton decoupling.

-

A pulse angle of 30-45 degrees and a longer relaxation delay (2-5 seconds) are used to ensure quantitative signals.

-

Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

-

³¹P NMR Acquisition:

-

The ³¹P NMR spectrum is acquired with proton decoupling.

-

A pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are employed.

-

Chemical shifts are referenced externally to an 85% phosphoric acid standard (δ 0.0 ppm).

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of this compound

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded by bringing the sample into contact with the crystal.

-

Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Dimethyl Chlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl chlorothiophosphate (DMCTP) is an organothiophosphate compound primarily recognized for its role as a potent cholinesterase inhibitor. This technical guide provides an in-depth exploration of its mechanism of action, intended for professionals in research, science, and drug development. The core of DMCTP's toxicity lies in its metabolic activation to a highly reactive oxygen analog, which subsequently inhibits the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of the nervous system and a cascade of toxic effects. This document details the biochemical pathways, presents available quantitative data for analogous compounds, outlines key experimental protocols for studying its effects, and provides visual representations of the critical processes involved.

The Core Mechanism: Acetylcholinesterase Inhibition

The principal mechanism of action of this compound, like other organophosphate and organothiophosphate compounds, is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[3]

Inhibition of AChE by organophosphates is an irreversible process involving the phosphorylation of a serine residue within the active site of the enzyme.[3] This covalent modification renders the enzyme non-functional. Consequently, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of cholinergic receptors on the postsynaptic membrane.[3] This hyperstimulation of the nervous system is the underlying cause of the toxic effects associated with organophosphate exposure.[4]

The Crucial Role of Bioactivation

This compound in its original form, containing a phosphorus-sulfur double bond (P=S), is a relatively weak inhibitor of AChE. Its potent toxicity is a result of in vivo metabolic activation, a process that converts the thiono form to its oxygen analog, or oxon (P=O).[5][6] This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[6]

The resulting oxon of DMCTP is a significantly more potent inhibitor of AChE. This increased potency is attributed to the higher electrophilicity of the phosphorus atom in the P=O bond compared to the P=S bond, making it a more effective phosphorylating agent of the serine hydroxyl group in the AChE active site.

Signaling Pathway of DMCTP Action

Caption: Metabolic activation and inhibitory pathway of this compound.

Quantitative Analysis of Acetylcholinesterase Inhibition

The table below presents IC50 and bimolecular rate constant (ki) values for the inhibition of AChE by the oxon forms of two widely studied organophosphates, chlorpyrifos (B1668852) and parathion. These values illustrate the high potency of the activated metabolites.

| Compound | Enzyme Source | Parameter | Value | Reference |

| Chlorpyrifos-oxon | Recombinant Human AChE | ki | 9.3 x 106 M-1 min-1 | [5] |

| Paraoxon (B1678428) | Recombinant Human AChE | ki | 7.0 x 105 M-1 min-1 | [5] |

| Chlorpyrifos-oxon | Human RBC AChE | ki | 3.8 x 106 M-1 min-1 | [5] |

| Paraoxon | Recombinant Human AChE | k(1) | 0.5 nM-1h-1 | [8] |

| Paraoxon | Recombinant Human AChE | k(-1) | 169.5 h-1 | [8] |

Experimental Protocols

The investigation of the mechanism of action of DMCTP relies on established in vitro assays. The following are detailed methodologies for key experiments.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[9][10][11][12]

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[9]

Materials:

-

Acetylcholinesterase (AChE) solution

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

This compound (DMCTP) or its oxon form dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

DTNB solution

-

DMCTP solution at various concentrations (or solvent control)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for assessing the bioactivation of DMCTP.

Conclusion

The mechanism of action of this compound is a multi-step process initiated by metabolic bioactivation and culminating in the irreversible inhibition of acetylcholinesterase. Understanding this pathway is critical for assessing its toxicological profile and for the development of potential antidotes and safety measures. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of its inhibitory potency. While specific kinetic data for DMCTP remains elusive, the provided information on analogous compounds and detailed methodologies offers a solid foundation for further research into this and other organothiophosphate compounds. The continued investigation into the specific interactions between DMCTP's oxon form and AChE, as well as the precise kinetics of its bioactivation, will be crucial for a complete understanding of its toxicological impact.

References

- 1. High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abdurrahmanince.net [abdurrahmanince.net]

- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. IN VITRO AGE-RELATED DIFFERENCES IN RATS TO ORGANOPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

An In-depth Review of the Early Literature on Dimethyl Chlorothiophosphate: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl chlorothiophosphate, systematically named O,O-dimethyl phosphorochloridothioate, is a key intermediate in the synthesis of a wide range of organophosphorus compounds, most notably insecticides and pesticides.[1][2] Its development in the early to mid-20th century, largely pioneered by the work of Gerhard Schrader and his contemporaries in Germany, marked a significant advancement in the field of agricultural chemistry.[2] This technical guide provides a comprehensive review of the early literature on this compound, focusing on its synthesis, chemical and physical properties, and the experimental protocols as described in foundational scientific papers. The information is intended to provide researchers and professionals with a historical and technical understanding of this important chemical compound.

Chemical and Physical Properties

This compound is a colorless to light amber liquid with a pungent odor.[1] The early literature, along with more contemporary database entries, has established a consistent set of physical and chemical properties for this compound. These properties are crucial for its handling, purification, and use in subsequent chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₂H₆ClO₂PS | [1] |

| Molecular Weight | 160.56 g/mol | [1] |

| Boiling Point | 66-67 °C at 16 mmHg | [1] |

| Density | 1.322 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.482 | [1] |

| Solubility | Soluble in many organic solvents; hydrolyzes in water. | [1] |

| Appearance | Colorless to light amber liquid. | [1] |

Early Synthesis and Experimental Protocols

The synthesis of this compound and other organophosphorus compounds was a focal point of chemical research in the 1930s through the 1950s, particularly in Germany.[2] The foundational work in this area is often attributed to Gerhard Schrader. While his comprehensive monograph, "Die Entwicklung neuer Insektizide auf Grundlage von Organischen Fluor- und Phosphor-Verbindungen," is a cornerstone, specific experimental details are often found in journal articles of that era.

The most common early method for the preparation of this compound involves the reaction of thiophosphoryl chloride (PSCl₃) with methanol (B129727), typically in the presence of a base to neutralize the hydrogen chloride byproduct.

Key Synthesis Reaction

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Reconstructed from Early Literature Principles)

Materials:

-

Thiophosphoryl chloride (PSCl₃)

-

Anhydrous Methanol (CH₃OH)

-

Anhydrous inert solvent (e.g., toluene, benzene)

-

A suitable base (e.g., pyridine, triethylamine, or a solution of sodium hydroxide)

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: A solution of thiophosphoryl chloride in an anhydrous inert solvent is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice bath to maintain a low temperature (typically 0-10 °C).

-

Addition of Methanol and Base: A solution of anhydrous methanol and the base in the same solvent is added dropwise from the dropping funnel to the stirred solution of thiophosphoryl chloride. The rate of addition is controlled to maintain the reaction temperature below 10 °C to minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred for an additional period (e.g., 1-2 hours) at a controlled temperature to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is then filtered to remove the precipitated salt (e.g., pyridinium (B92312) hydrochloride). The filtrate is washed successively with cold dilute acid (to remove any remaining base), a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Purification: The solvent is removed from the dried organic phase by distillation under reduced pressure. The crude this compound is then purified by fractional distillation under high vacuum. The fraction boiling at approximately 66-67 °C at 16 mmHg is collected.[1]

Quantitative Data from Early Reports:

While early papers often lacked the detailed quantitative reporting of modern chemistry, typical yields for this type of reaction, when carefully controlled, would be in the range of 70-90%. Purity was often assessed by physical constants such as boiling point and refractive index, which were compared to known values.

Early Analytical Methods

In the mid-20th century, the analytical toolkit was more limited than today. The purity of this compound would have been primarily assessed by:

-

Fractional Distillation: A sharp and constant boiling point during distillation was a key indicator of purity.

-

Refractive Index: Measurement of the refractive index provided a quick and reliable check of the substance's identity and purity.

-

Elemental Analysis: Combustion analysis to determine the percentages of carbon, hydrogen, chlorine, phosphorus, and sulfur would have been the definitive method for confirming the empirical formula.

Spectroscopic methods like Infrared (IR) spectroscopy were becoming available and would have been used to confirm the presence of characteristic functional groups (P=S, P-O-C, P-Cl). Nuclear Magnetic Resonance (NMR) spectroscopy was in its infancy and would not have been a routine analytical tool in the earliest days of this compound's history.

Applications in Early Research

The primary driver for the synthesis of this compound was its utility as a versatile intermediate for the creation of a vast array of organophosphorus insecticides.[2] The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions with various alcohols, phenols, and amines to produce the final pesticide products.

Caption: Role as a chemical intermediate.

Conclusion

The early literature on this compound, though not always presented in the detailed format of modern scientific publications, lays a clear foundation for the synthesis and understanding of this crucial chemical intermediate. The work of pioneers like Gerhard Schrader in the mid-20th century paved the way for the development of a significant class of agricultural chemicals. By reconstructing the experimental protocols and understanding the analytical methods of the time, modern researchers can gain a deeper appreciation for the historical context and the foundational chemistry that underpins a significant portion of modern agrochemical science. This guide serves as a bridge to that early literature, providing a structured overview for today's scientists and professionals.

References

Material safety data sheet (MSDS) summary for Dimethyl chlorothiophosphate

An In-depth Technical Guide to the Material Safety of Dimethyl Chlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMCTP) is a chemical intermediate widely used in the synthesis of various products, including insecticides, pesticides, fungicides, and industrial additives like plasticizers and corrosion inhibitors[1][2]. Its high reactivity and toxicity necessitate a thorough understanding of its safety profile for proper handling, storage, and emergency response. This guide provides a comprehensive summary of the material safety data for DMCTP, focusing on quantitative data, emergency protocols, and the logical basis for its hazard classification.

Chemical Identification and Properties

Accurate identification and knowledge of physical and chemical properties are fundamental to the safe handling of any chemical.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound[3] |

| Synonyms | O,O-Dimethyl phosphorochloridothioate, Dimethylthiophosphoryl chloride[3][4] |

| CAS Number | 2524-03-0[3][4][5] |

| Molecular Formula | C₂H₆ClO₂PS[4][5] |

| Molecular Weight | 160.56 g/mol [2][5] |

| EINECS Number | 219-754-9[4][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light amber/yellow liquid | [1][2][5] |

| Odor | Stench | [4] |

| Boiling Point | 66-67 °C @ 16 mmHg | [1][4] |

| Density | 1.322 g/mL at 25 °C | [1][4] |

| Vapor Pressure | 4 mm Hg @ 40 °C | [4] |

| Flash Point | 65 °C - 105 °C (closed cup) | [1][4][5][6] |

| Solubility in Water | Decomposes |[4][5] |

Hazard Identification and Classification

DMCTP is classified as a hazardous substance due to its multiple toxic and corrosive properties. The signal word for this chemical is "Danger" [3][4].

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Combustible Liquid | - | Combustible liquid[3][4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[7] |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled[6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[7] |

The logical relationship between the chemical's intrinsic properties and its hazard classification is visualized below.

Caption: Logical flow from intrinsic properties of DMCTP to its GHS hazard classifications.

Toxicology and Experimental Protocols

The toxicity of DMCTP has been quantified through various studies, primarily in animal models.

Table 4: Acute Toxicity Data

| Exposure Route | Species | Value |

|---|---|---|

| Oral | Rat | LD₅₀ = 540 mg/kg[3] |

| Dermal | Rabbit | LD₅₀ > 1000 mg/kg[3] |

| Inhalation | Rat | LC₅₀ = 340 mg/m³ (4 h)[3] |

| Inhalation | Mouse | LC₅₀ = 320 mg/m³ (2 h)[1] |

General Experimental Protocols

While the source safety data sheets do not provide detailed experimental protocols for the values cited, they generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (based on OECD TG 423): This protocol involves the administration of the chemical by oral gavage to fasted animals (commonly rats) in a stepwise procedure. A starting dose is given to a small group of animals. The outcome (survival or death) determines the dose for the next group. This process continues until the dose causing mortality in a certain proportion of animals is identified, allowing for classification of the substance's toxicity.

-

Acute Dermal Toxicity (based on OECD TG 402): The substance is applied to a shaved area of the skin (typically of rats, rabbits, or guinea pigs) and held in contact with an absorbent gauze for 24 hours. Animals are observed for signs of toxicity and mortality for at least 14 days. Graded doses are used across different animal groups to determine the dermal LD₅₀ value.

-

Acute Inhalation Toxicity (based on OECD TG 403): Animals (most often rats) are exposed to the chemical as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (e.g., 4 hours). Multiple concentration groups are tested to determine the LC₅₀, the concentration that is lethal to 50% of the test animals. Post-exposure observation typically lasts for 14 days.

Emergency Procedures

Immediate and appropriate response to exposure or spills is critical to minimizing harm.

First-Aid Measures

The following diagram outlines the decision-making process for first aid in the event of an exposure incident.

Caption: Decision workflow for first-aid response to DMCTP exposure.[3][4][6]

Spill and Leak Response

Proper containment and cleanup of spills are essential to prevent wider contamination and exposure.

Caption: Step-by-step workflow for responding to a DMCTP spill.[3][5][8]

Handling, Storage, and Reactivity

Safe Handling

-

Work only in a well-ventilated area, preferably in a closed system or under a chemical fume hood[3][6].

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist[5][6].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection[3][6].

-

Wash hands and any exposed skin thoroughly after handling[3].

-

Keep away from heat, sparks, open flames, and other ignition sources[3][5].

Storage Conditions

-

Store in a dry, cool, and well-ventilated place[3].

-

Store in a corrosives area, protected from moisture and direct sunlight[3][5].

-

The material is moisture and air sensitive; storage under nitrogen may be recommended[3][5].

-

Ground and bond metal containers during transfer to prevent static discharge.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures. Autocatalytic decomposition may begin at temperatures above 120°C[4][5].

-

Incompatible Materials: Avoid contact with water, strong bases, strong oxidizing agents, strong reducing agents, alcohols, and amines[3][4][5]. Contact with water can cause a violent reaction[3].

-

Hazardous Decomposition Products: Thermal decomposition can produce highly toxic and irritating fumes, including hydrogen chloride, phosphine, oxides of sulfur, and oxides of phosphorus[4][5].

-

Hazardous Polymerization: Has not been reported[4].

Conclusion

This compound is a valuable chemical intermediate with significant health and safety hazards. Its corrosive nature, high acute toxicity via multiple routes of exposure, and reactivity with common substances like water demand stringent safety protocols. Professionals handling this substance must have a complete understanding of the information presented in the safety data sheet, utilize appropriate engineering controls and personal protective equipment, and be prepared to execute emergency procedures swiftly and effectively. Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and the environment.

References

- 1. This compound CAS#: 2524-03-0 [m.chemicalbook.com]

- 2. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. chemos.de [chemos.de]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl Chlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction